molecular formula C7H7ClO2 B3055468 5-Chloro-2-(hydroxymethyl)phenol CAS No. 64917-81-3

5-Chloro-2-(hydroxymethyl)phenol

Cat. No.: B3055468
CAS No.: 64917-81-3
M. Wt: 158.58 g/mol
InChI Key: NEPPSDXLISKMNU-UHFFFAOYSA-N
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Description

5-Chloro-2-(hydroxymethyl)phenol is a chlorinated phenolic compound featuring a hydroxymethyl (-CH₂OH) substituent at the ortho position relative to the hydroxyl group and a chlorine atom at the para position. Hydroxymethylphenol derivatives are critical intermediates in phenol-formaldehyde (PF) resin synthesis, where their reactive hydroxymethyl groups enable polymerization and cross-linking with wood polymers . The chlorine substituent in this compound likely enhances chemical stability and influences biological activity, though its specific applications and toxicity require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-(hydroxymethyl)phenol. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(hydroxymethyl)phenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group (-CH₃). Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 5-Chloro-2-formylphenol or 5-Chloro-2-carboxyphenol.

    Reduction: 5-Chloro-2-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 5-Chloro-2-(hydroxymethyl)phenol serves as a crucial intermediate in synthesizing complex organic molecules. It acts as a building block in preparing pharmaceuticals, agrochemicals, and dyes.
  • Biology This compound is studied for its potential antimicrobial and antifungal properties, making it valuable in developing new antimicrobial agents.
  • Medicine Researches investigate this compound for potential therapeutic uses, including its use as an active ingredient in antiseptic formulations.

Industrial Applications

In industrial settings, this compound is used in the production of resins, plastics, and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

This compound's antimicrobial activity stems from its ability to disrupt bacterial cell membranes. The hydroxymethyl group enhances its solubility, facilitating penetration into microbial cells, while the chlorine atom increases reactivity with cellular targets.

Antimicrobial Activity:

A study demonstrated that this compound exhibits antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The disc diffusion method revealed inhibition zones comparable to standard antibiotics. Research also indicates antifungal properties, particularly against Malassezia globosa, with in vitro assays showing superior inhibition compared to clinically used antifungal agents.

Therapeutic Applications:

This compound is frequently used in antiseptic formulations because of its broad-spectrum antimicrobial properties. It helps prevent infections in surgical settings and is included in topical antiseptics. Emerging research suggests potential anticancer properties, with its ability to induce apoptosis in cancer cells, indicating possible use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenol involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death. The hydroxymethyl group enhances its solubility and facilitates its penetration into microbial cells. The chlorine atom contributes to its antimicrobial activity by increasing its reactivity with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

Structural Differences: Triclosan (TCS) contains a diphenyl ether group (two aromatic rings connected via an oxygen atom) with chlorine substituents, contrasting with the hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)phenol.

  • Physicochemical Properties: Molecular weight: 289.54 g/mol Log Pow (octanol-water partition coefficient): 4.76 Melting point: 55–57°C .
  • Applications : Broad-spectrum antimicrobial agent in personal care products .
  • Toxicity : Linked to endocrine disruption, liver tumor promotion, and environmental persistence .

Chlorophene (4-Chloro-2-(phenylmethyl)phenol)

Structural Differences : Chlorophene has a benzyl group (-CH₂C₆H₅) instead of a hydroxymethyl group.

  • Reactivity: Both TCS and chlorophene undergo oxidative transformation by manganese oxides, yielding coupling products and quinones. Their reactivity is pH-dependent and influenced by substituent electronic effects .
  • Environmental Fate : Chlorophene’s benzyl group enhances hydrophobicity (log Pow ~3.8), but it is less persistent than TCS .

Hydroxymethylphenol Derivatives

General Properties :

  • Hydroxymethylphenols (e.g., 2-hydroxymethylphenol) are key PF resin precursors. The hydroxymethyl group (-CH₂OH) enables polymerization under alkaline conditions, forming water-soluble resins .
  • Reactivity: Hydroxymethyl groups form covalent bonds with wood hydroxyl groups, improving material durability .

5-Chloro-2-hydroxyaniline

Structural Differences: An amino (-NH₂) group replaces the hydroxymethyl group.

  • Molecular weight: 143.57 g/mol
  • Applications: Intermediate in dye synthesis (e.g., C.I. Oxidation Base 18) .

Comparative Data Table

Property This compound* Triclosan Chlorophene Hydroxymethylphenol
Molecular Weight ~158.5 (estimated) 289.54 218.67 ~124 (varies by derivative)
Log Pow ~1.5–2.5 (estimated) 4.76 ~3.8 ~1.0–1.5
Key Functional Groups -Cl, -CH₂OH -Cl, diphenyl ether -Cl, -CH₂C₆H₅ -CH₂OH
Applications Polymer intermediates (inferred) Antimicrobials Disinfectants Resin synthesis
Toxicity Likely low (unreactive derivatives) Endocrine disruptor Moderate Low (reacts in polymerization)

*Estimated values based on structural analogs.

Research Findings and Implications

  • In contrast, TCS’s diphenyl ether group contributes to environmental persistence .
  • Environmental Impact: Chlorinated phenols like TCS and chlorophene pose ecological risks due to bioaccumulation and transformation into toxic byproducts (e.g., dioxins) . Hydroxymethyl derivatives are less likely to persist but require evaluation of residual monomers in products.
  • Health Risks : TCS’s tumor-promoting effects highlight the importance of substituent-driven toxicity. The hydroxymethyl group may reduce bioactivity compared to halogenated analogs .

Biological Activity

5-Chloro-2-(hydroxymethyl)phenol, also known as chlorocresol, is a compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the chemical formula C7_7H7_7ClO2_2. Its structure consists of a phenolic ring with a hydroxymethyl group and a chlorine atom at the 5-position. This configuration contributes to its solubility and reactivity, making it suitable for various applications in research and industry .

Antimicrobial Activity

Mechanism of Action:
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The hydroxymethyl group enhances solubility, facilitating penetration into microbial cells, while the chlorine atom increases reactivity with cellular targets.

Case Studies:

  • Antibacterial Efficacy:
    A study demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The disc diffusion method was utilized to assess its effectiveness, revealing inhibition zones comparable to standard antibiotics .
  • Fungal Inhibition:
    Research indicated that this compound also shows antifungal properties, particularly against Malassezia globosa, a common skin fungus. The compound's efficacy was measured using in vitro assays that demonstrated superior inhibition compared to clinically used antifungal agents .

Therapeutic Applications

Antiseptic Formulations:
this compound is frequently employed in antiseptic formulations due to its broad-spectrum antimicrobial properties. It is effective in preventing infections in surgical settings and is included in various topical antiseptics .

Potential in Cancer Therapy:
Emerging research suggests that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been investigated, with preliminary results indicating potential use as an adjunct therapy in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationBiological Activity
2-(Hydroxymethyl)phenolLacks chlorineLower antimicrobial activity
4-Chloro-2-(hydroxymethyl)phenolChlorine at different positionDifferent reactivity and efficacy
5-Bromo-2-(hydroxymethyl)phenolBromine instead of chlorineVariations in reactivity and efficacy

The unique positioning of the chlorine atom in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPPSDXLISKMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316213
Record name 5-chloro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64917-81-3
Record name NSC300883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro salicylic acid (10.0 g, 58.0 mmol) in THF (150 mL) was treated with LAH (1.5 equivalent) at reflux for 2 h. After cooling to ambient temperature, the reaction solution was quenched by 1 N NaHSO4 solution (200 mL), and then extracted with ether (300 mL). After separation, the organic layer was dried over anhydrous MgSO4, filtered and concentrated. The dried crude product 25 (7.5 g, 81%) was obtained as a gray solid, and was pure enough for use without further purification.
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10 g
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150 mL
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Synthesis routes and methods II

Procedure details

BH3 (1M in THF, 359 mL) was added into a solution of 4-chloro-2-hydroxybenzoic acid (20.63 g, 0.12 mmol) in THF (40 mL) drop wise at 0° C. After which, the mixture was stirred at r.t. overnight. Extracted with EA twice, and washed the organic phase with brine and dried with anhydrous Na2SO4, concentrated to give the title compound (12 g, 63%). 1H NMR (400 MHz, DMSO-d6): δ 4.42 (2H, s), 4.97-5.06 (1H, m), 6.77 (1H, d, J=2.0 Hz), 6.82 (1H, dd, J=2.0 Hz, 8.0 Hz), 7.27 (1H, d, J=8.4 Hz), 9.85 (1H, s).
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20.63 g
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40 mL
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Yield
63%

Synthesis routes and methods III

Procedure details

To a solution of lithium aluminum hydride (1.1 g) in THF (50 ml), methyl 4-chloro-2-hydroxybenzoate (5.38 g; prepared in Reference Example 46.) in THF (50 ml) was added dropwise in a stream of argon at 0° C. After the solution was warmed to at room temperature, the solution was stirred for 30 minutes. To the reaction mixture, water was added. The mixture was extracted with mixture solution of ether-AcOEt, washed, dried over and concentrated under the reduced pressure. The residue was recrystallized from mixture solution of hexane-AcOEt to give the title compound (3.92 g) having the following physical data.
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1.1 g
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5.38 g
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50 mL
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Synthesis routes and methods IV

Procedure details

To 7 g of LiAlH4 in 200 ml of THF is added portionwise 15 g of 4-chlorosalicylic acid. The resulting mixture is heated under reflux for one hour, cooled and stirred at room temperature for 21 hours. Water (7 ml) in THF (50 ml) is added dropwise, followed by 1N hydrochloric acid (250 ml), concentrated hydrochloric acid (50 ml) and ethyl acetate (200 ml). After filtration on a pad of celite the two layers are separated, the organic layer washed with brine, dried over magnesium sulfate, concentrated. The brown oil is dissolved in iso-propyl ether and filtered on a short column of silica gel. After concentration the solid is crystallized in cyclohexane, filtered, washed and dried to give 4-chloro-2-hydroxy-benzylalcohol as a white solid (9.7 g, 70% yield) C7H7ClO2 MS (M+) m/z: 158, 160, Cl pattern.
Quantity
7 g
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15 g
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200 mL
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7 mL
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50 mL
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250 mL
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50 mL
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200 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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